

## Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women

Author: BenchChem Technical Support Team. Date: December 2025

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# Meta-analysis of Lasofoxifene in Postmenopausal Women: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), in postmenopausal women. The data presented herein is aggregated from key clinical trials, including the Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) trial, the Osteoporosis Prevention And Lipid lowering (OPAL) studies, and pivotal Phase 3 trials on vaginal atrophy.

## Efficacy of Lasofoxifene: A Quantitative Overview

Lasofoxifene has demonstrated efficacy in several key areas of postmenopausal health, including reducing the risk of osteoporotic fractures, decreasing the incidence of estrogen receptor-positive (ER+) breast cancer, and alleviating symptoms of vaginal atrophy.

## Osteoporosis and Fracture Risk Reduction

The PEARL trial, a large-scale, randomized, double-blind, placebo-controlled study, was instrumental in evaluating the effect of Lasofoxifene on bone health.



Endpoint	Placebo	Lasofoxifene (0.25 mg/day)	Lasofoxifene (0.5 mg/day)
Vertebral Fracture Risk Reduction (at 3 years)	-	31%	42%
Non-vertebral Fracture Risk Reduction (at 5 years)	-	Not Statistically Significant	24%
Change in Lumbar Spine Bone Mineral Density (BMD) (at 5 years)	-	+2.8%	+2.9%
Change in Femoral Neck Bone Mineral Density (BMD) (at 5 years)	-	+2.8%	+2.9%

## **Breast Cancer Risk Reduction**

The PEARL trial also investigated the potential of Lasofoxifene in reducing the risk of ER+ breast cancer.[1][2]

Endpoint	Placebo	Lasofoxifene (0.25 mg/day)	Lasofoxifene (0.5 mg/day)
ER+ Breast Cancer Risk Reduction (at 5 years)	-	Not Statistically Significant	81% (invasive)
Total Breast Cancer Risk Reduction (at 5 years)	-	Not Statistically Significant	79%

## **Amelioration of Vaginal Atrophy**



Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials assessed the efficacy of Lasofoxifene in treating moderate to severe symptoms of vaginal atrophy.[3][4] [5]

Endpoint (Change from Baseline at 12 weeks)	Placebo	Lasofoxifene (0.25 mg/day)	Lasofoxifene (0.5 mg/day)
Decrease in Severity of Most Bothersome Symptom	-	Significant Improvement	Significant Improvement
Decrease in Vaginal pH	-	Significant Decrease	Significant Decrease
Increase in Superficial Cells (%)	-	Significant Increase	Significant Increase
Decrease in Parabasal Cells (%)	-	Significant Decrease	Significant Decrease

## **Experimental Protocols**

The clinical trials of Lasofoxifene were designed to be robust and adhere to high standards of clinical research.

## PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 8,556 women aged 59 to 80 years with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[6][7]
- Intervention: Participants were randomly assigned to receive either Lasofoxifene (0.25 mg/day or 0.5 mg/day) or a matching placebo for 5 years. All participants also received daily calcium and vitamin D supplementation.



#### · Key Methodologies:

- Vertebral Fracture Assessment: Lateral spine radiographs were evaluated at baseline and at 3 years. New vertebral fractures were identified using the Genant semi-quantitative grading scale, a visual scoring system that classifies fractures as mild, moderate, or severe based on the percentage of vertebral height reduction.[8][9]
- Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at 1, 2, 3, and 5 years using dual-energy X-ray absorptiometry (DXA).
- Breast Cancer Assessment: All participants underwent mammography at baseline and then annually. Any suspicious findings were further investigated with biopsy.

## **Vaginal Atrophy Phase 3 Trials**

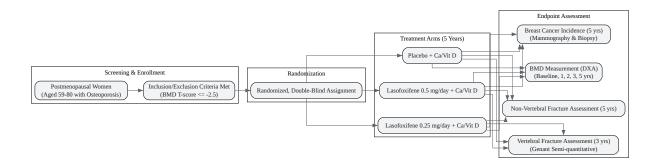
- Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[3] [4]
- Participants: Postmenopausal women with moderate to severe symptoms of vaginal atrophy.
- Intervention: Participants were randomized to receive oral Lasofoxifene (0.25 mg/day or 0.5 mg/day) or placebo.[3][4]
- Key Methodologies:
  - Assessment of Most Bothersome Symptom: Participants self-assessed the severity of their most bothersome vaginal symptom (e.g., dryness, itching, pain with intercourse) using a validated questionnaire at baseline and throughout the study.
  - Vaginal pH Measurement: A healthcare professional collected a sample of vaginal fluid to measure the pH level at baseline and at the end of the study.
  - Vaginal Cytology: A sample of vaginal epithelial cells was collected via a smear.[5] The
    percentages of parabasal (immature) and superficial (mature) cells were determined by
    microscopic examination to assess the estrogenic effect on the vaginal lining.





## **Visualizing the Pathways and Processes**

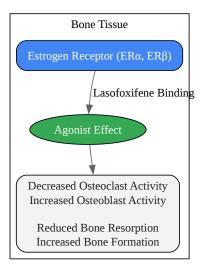
To further elucidate the experimental workflow and the mechanism of action of Lasofoxifene, the following diagrams are provided.

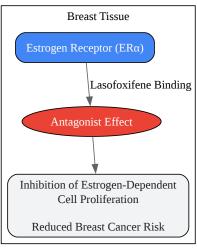


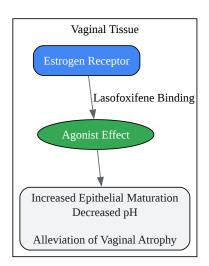
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**PEARL Trial Workflow** 









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#### Lasofoxifene's Mechanism

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- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15151347#meta-analysis-of-clinical-trial-data-for-lasofoxifene-in-postmenopausal-women]

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